molecular formula C23H25FN2O2 B2608852 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one CAS No. 849922-68-5

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one

Cat. No.: B2608852
CAS No.: 849922-68-5
M. Wt: 380.463
InChI Key: OSFIKTJWYNHVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one is a useful research compound. Its molecular formula is C23H25FN2O2 and its molecular weight is 380.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical synthesis of related compounds, such as flunarizine, which shares structural similarities with the compound , has been extensively studied. Flunarizine is known for its vasodilating effects, improvements in cerebral blood circulation, and antihistamine activity, primarily used to treat migraines, dizziness, vestibular disorders, and epilepsy. The industrial production of flunarizine involves the condensation of N-cinnamylpiperazine with bis(4-fluorophenyl)chloromethane, showcasing a method that could potentially be adapted for synthesizing the compound of interest (Shakhmaev, Sunagatullina, & Zorin, 2016).

Potential Therapeutic Uses

The synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound aimed at imaging dopamine D4 receptors, indicates potential applications in neuroimaging and the study of neurological conditions (Eskola et al., 2002). Such applications underscore the relevance of these compounds in research focused on the brain's dopaminergic system.

Biochemical Analysis

Biochemical Properties

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . The interaction with ENTs is crucial for regulating nucleotide synthesis and adenosine function, which are essential for cellular metabolism and chemotherapy . The binding of this compound to ENTs results in the inhibition of nucleoside transport, thereby affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of nucleoside transport by this compound can lead to altered adenosine levels, which in turn affects signaling pathways such as the adenosine receptor-mediated pathways . Additionally, changes in nucleotide availability can impact gene expression and cellular metabolism, leading to various cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the nucleoside transporters ENT1 and ENT2, inhibiting their function . The inhibition is non-competitive and irreversible, meaning that the compound reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . Molecular docking studies have shown that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under experimental conditions, but its long-term effects on cellular function need to be carefully monitored. Studies have shown that the inhibitory effects on nucleoside transporters persist over time, indicating that the compound is not easily degraded

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleoside transport and adenosine regulation. The compound interacts with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels . The inhibition of nucleoside transporters by this compound can lead to changes in nucleotide synthesis and adenosine metabolism, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is primarily transported by nucleoside transporters ENT1 and ENT2, which facilitate its uptake into cells . Once inside the cells, the compound may localize to specific compartments or organelles, depending on its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2/c1-15-12-16(2)22-18(13-21(27)28-23(22)17(15)3)14-25-8-10-26(11-9-25)20-6-4-19(24)5-7-20/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFIKTJWYNHVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.